1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole
Description
Properties
IUPAC Name |
[1-(3,5-difluorophenyl)-3-propan-2-ylindol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c1-11(2)18-15-5-3-4-6-16(15)21(17(18)10-22)14-8-12(19)7-13(20)9-14/h3-9,11,22H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPNYCACUIUFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC(=CC(=C3)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654067 | |
| Record name | [1-(3,5-Difluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-94-3 | |
| Record name | 1-(3,5-Difluorophenyl)-3-(1-methylethyl)-1H-indole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(3,5-Difluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole generally involves multi-step organic reactions that introduce the difluorophenyl group and other substituents onto the indole core. Although detailed stepwise synthetic protocols specific to this compound are scarce in open literature, synthesis strategies for similar indole derivatives provide a useful framework.
Typical synthetic routes include:
- Formation of the indole core : The indole skeleton can be constructed using classical methods such as Fischer indole synthesis or via palladium-catalyzed coupling reactions.
- Introduction of the 3-isopropyl substituent : This is often achieved by alkylation reactions at the 3-position of the indole ring using appropriate alkyl halides or organometallic reagents.
- Attachment of the 1-(3',5'-difluorophenyl) group : This step usually involves a nucleophilic substitution or cross-coupling reaction, such as Suzuki or Buchwald-Hartwig coupling, to install the difluorophenyl moiety at the nitrogen atom of the indole.
- Incorporation of the 2-hydroxymethyl group : The hydroxymethyl substituent at the 2-position can be introduced via directed lithiation followed by formaldehyde quenching or by oxidation/reduction sequences starting from a 2-substituted intermediate.
Key Reagents and Catalysts
Based on general indole derivative synthesis and organometallic chemistry, the following reagents and catalysts are typically involved:
| Reagent/Catalyst | Role in Synthesis | Notes |
|---|---|---|
| Grignard reagents (e.g., isopropylmagnesium chloride) | Alkylation at the 3-position | Provides the isopropyl substituent |
| Palladium catalysts with Buchwald phosphines | Catalyze C-N or C-C bond formation | Enable coupling of difluorophenyl group to indole N |
| Formaldehyde or paraformaldehyde | Source of hydroxymethyl group | Used for hydroxymethylation at the 2-position |
| Organolithium reagents | Directed lithiation for regioselective functionalization | Facilitate selective substitution at the 2-position |
These reagents are chosen for their selectivity and efficiency in forming the complex substituted indole framework.
Representative Synthetic Sequence (Hypothetical)
A plausible synthetic route, inferred from related indole chemistry, might be:
- Synthesis of 3-isopropylindole intermediate : Starting from indole, perform alkylation at the 3-position using isopropylmagnesium chloride under controlled conditions.
- Protection or activation of the nitrogen atom : To enable selective substitution, the indole nitrogen may be protected or activated.
- Coupling with 3,5-difluorophenyl moiety : Using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), attach the 3,5-difluorophenyl group to the nitrogen.
- Introduction of the 2-hydroxymethyl group : Through directed lithiation at the 2-position followed by reaction with formaldehyde, install the hydroxymethyl substituent.
- Purification and characterization : The final compound is purified, typically by chromatography, and characterized by standard analytical techniques.
Data Table Summarizing Key Properties and Synthesis Notes
| Parameter | Details |
|---|---|
| CAS Number | 886362-94-3 |
| Molecular Formula | C18H17F2NO |
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | [1-(3,5-difluorophenyl)-3-propan-2-ylindol-2-yl]methanol |
| Purity | Typically ≥98% for research use |
| Physical Properties | Density: 1.21 g/cm³; Boiling Point: 427°C at 760 mmHg; Flash Point: 212°C |
| Synthetic Methods | Multi-step organic synthesis involving Grignard reagents, palladium-catalyzed couplings, and lithiation/formaldehyde reactions |
| Common Catalysts and Reagents | Pd catalysts with Buchwald phosphines, isopropylmagnesium chloride, organolithium reagents, formaldehyde |
| Availability | Available from specialized chemical suppliers in small quantities (e.g., 5g) with lead times ~2 weeks |
Research Findings and Notes on Preparation
- The compound is primarily synthesized for research and pharmaceutical development purposes, indicating the necessity for high purity and reproducibility in preparation.
- The use of fluorinated phenyl groups is common in medicinal chemistry to enhance metabolic stability and binding affinity, which justifies the inclusion of the 3',5'-difluoro substitution pattern.
- The hydroxymethyl group at the 2-position is a versatile functional handle that can be further modified or used to influence biological activity.
- Isopropyl substitution at the 3-position affects the steric and electronic properties of the indole ring, potentially impacting interaction with biological targets.
- The synthetic methods rely heavily on modern organometallic chemistry techniques, including palladium-catalyzed cross-couplings and regioselective lithiation, which are well-established in the synthesis of complex heterocycles.
Chemical Reactions Analysis
1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the indole ring, which is rich in π-electrons.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Research :
- Drug Development : The compound's unique structure makes it a promising lead candidate for developing new therapeutics targeting diseases such as cancer and neurological disorders. Its ability to interact with biological targets can be explored through binding affinity studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Mechanism of Action Studies : Understanding how the compound interacts with specific enzymes or receptors is crucial for elucidating its therapeutic potential.
-
Agrochemicals :
- The compound may also find applications in agrochemical formulations due to its bioactive properties, potentially serving as a pesticide or herbicide.
-
Biochemical Probes :
- It can be utilized as a biochemical probe in research settings to study various biological processes due to its reactivity and functional groups.
Case Studies and Biological Evaluations
Several studies have highlighted the biological activities associated with compounds structurally similar to 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole:
- Anticancer Activity : Research has shown that similar indole derivatives exhibit significant antiproliferative effects against human cancer cell lines . For instance, isoindole derivatives have been evaluated for their ability to inhibit tumor growth, showcasing promising results in cell cycle arrest and apoptosis induction.
- Antimicrobial Properties : Compounds related to this indole derivative have demonstrated antimicrobial activity against various microbial strains, indicating potential applications in treating infections .
Mechanism of Action
The mechanism of action of 1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole involves its interaction with specific molecular targets. For instance, it has been shown to activate caspase-3, leading to apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indole Family
Compound A : Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Key Differences :
- Substituents at positions 1 (cyclohexyl vs. 3,5-difluorophenyl), 2 (methyl vs. hydroxymethyl), and 3 (carboxylate vs. isopropyl).
- Functional Impact : The carboxylate group in Compound A may reduce membrane permeability compared to the hydroxymethyl group in the target compound, which could enhance solubility .
Compound B : 1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]pyridazine-carboxamide (EP 4374877A2)
- Key Differences: Core structure: Pyridazine vs. indole. Fluorine substitution: 2,3-difluorophenyl vs. 3,5-difluorophenyl.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Physical Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 301.33 | 3.2 | ~0.5 (DMSO) |
| Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | 317.38 | 2.8 | ~1.2 (DMSO) |
| Compound B (EP 4374877A2) | 523.34 | 4.1 | ~0.3 (DMSO) |
*LogP values estimated using fragment-based methods.
Table 2: 13C-NMR Data Comparison
Insights : The absence of NH2 groups in the target compound (vs. ) may reduce hydrogen-bonding capacity, influencing solubility and interaction profiles.
Biological Activity
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole, with the CAS number 886362-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 301.33 g/mol. The structure includes a difluorophenyl moiety, which is known to influence biological interactions.
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The compound is believed to exert its effects through multiple mechanisms:
- Antioxidant Activity : The presence of the hydroxymethyl group may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
- Receptor Modulation : The compound might interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds, including this compound, showed significant cytotoxicity against cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
- Neuroprotective Effects : Another research article explored the neuroprotective potential of indole derivatives, indicating that this compound could mitigate neurodegeneration by reducing oxidative stress markers in neuronal cells .
- Anti-inflammatory Activity : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step protocols, including:
- Sonogashira cross-coupling for aryl-alkyne bond formation (e.g., coupling 2-iodoaniline derivatives with fluorinated arylacetylenes) .
- Protection/deprotection strategies for hydroxyl groups to prevent side reactions during indole cyclization .
- Palladium-catalyzed cyclization to form the indole core, with isopropyl and difluorophenyl groups introduced via nucleophilic substitution or Friedel-Crafts alkylation .
- Key parameters : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (Pd(PPh₃)₄, 2–5 mol%) critically affect yield. For example, THF improves regioselectivity for 3-isopropyl substitution .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in substituted indoles?
- NMR : ¹H/¹³C-NMR distinguishes regioisomers by analyzing coupling constants (e.g., J = 8–10 Hz for vicinal H atoms in the indole ring) and substituent-induced deshielding effects (e.g., 3-isopropyl groups cause upfield shifts in adjacent protons) .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry. For example, the dihedral angle between the difluorophenyl and indole rings (typically 45–60°) influences π-π stacking interactions .
Q. What is the role of the 3',5'-difluorophenyl substituent in modulating electronic properties?
- The electron-withdrawing fluorine atoms increase the indole ring’s electrophilicity, enhancing reactivity in cross-coupling reactions. This substituent also stabilizes charge-transfer complexes in photophysical studies, as evidenced by red-shifted absorption spectra (~320 nm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for hydroxylated indole derivatives be reconciled?
- Case study : Discrepancies between observed molecular ion peaks (ESI-MS) and NMR integration may arise from tautomerism or prototropic shifts . For example, the hydroxymethyl group (-CH₂OH) can equilibrate between hydroxyl and keto forms in solution, altering NMR signals. Use deuterated solvents (DMSO-d₆) to stabilize tautomers and 2D-NMR (COSY, HSQC) to trace proton correlations .
Q. What experimental strategies validate the biological relevance of the difluorophenyl group in enzyme inhibition assays?
- Comparative SAR : Replace the 3',5'-difluorophenyl group with non-fluorinated analogs and measure inhibition constants (Kᵢ) against target enzymes (e.g., cytochrome P450). Fluorine’s electronegativity often enhances binding affinity by 2–5 fold due to dipole interactions with catalytic residues .
- Crystallographic docking : Overlay X-ray structures of the compound with enzyme active sites (e.g., PDB: 4DQI) to identify F···H-N hydrogen bonds (2.8–3.2 Å) .
Q. How do solvent effects influence the regioselectivity of indole functionalization?
- Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 2-position due to stabilized transition states, while non-polar solvents (toluene) promote 4-substitution via radical pathways. For hydroxymethylation, a 9:1 DCM/methanol mixture achieves >80% 2-position selectivity .
Q. What chromatographic techniques isolate stereoisomers of 3-isopropyl-substituted indoles?
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers using hexane/isopropanol (90:10) mobile phases. Retention times differ by 1–2 minutes for R and S configurations .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to separate racemic mixtures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
